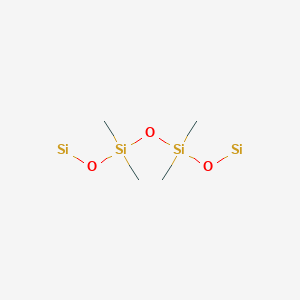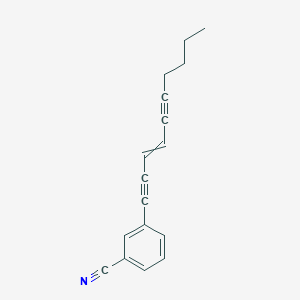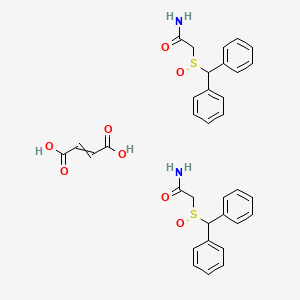
2-Benzhydrylsulfinylacetamide;but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzhydrylsulfinylacetamide;but-2-enedioic acid is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in the synthesis of modafinil, a nootropic drug used to treat sleep disorders such as narcolepsy.
Preparation Methods
The synthesis of 2-Benzhydrylsulfinylacetamide involves several key steps:
Alkylation: Sodium thiosulfate is alkylated with chloroacetamide to form sodium carbamoylmethyl thiosulfate.
Desulfobenzhydrylation: This intermediate is then subjected to desulfobenzhydrylation using benzhydrol in formic acid, resulting in benzhydrylthioacetamide.
Chemical Reactions Analysis
2-Benzhydrylsulfinylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide, which is a common reagent for this type of reaction.
Reduction: Although less common, reduction reactions can also be performed under specific conditions.
Scientific Research Applications
2-Benzhydrylsulfinylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including modafinil.
Biology: The compound’s derivatives are studied for their potential effects on biological systems, particularly in the context of neuropharmacology.
Medicine: As a precursor to modafinil, it plays a crucial role in the development of treatments for sleep disorders.
Industry: The compound’s unique properties make it valuable in the production of certain industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzhydrylsulfinylacetamide involves its interaction with various molecular targets:
Molecular Targets: The compound primarily targets the central nervous system, influencing neurotransmitter pathways.
Pathways Involved: It affects the release and uptake of neurotransmitters such as dopamine and norepinephrine, which are crucial for regulating wakefulness and alertness.
Comparison with Similar Compounds
2-Benzhydrylsulfinylacetamide can be compared with other similar compounds, such as:
Modafinil: While 2-Benzhydrylsulfinylacetamide is a precursor to modafinil, modafinil itself is a well-known nootropic drug.
Adrafinil: Another related compound, adrafinil, is also used to promote wakefulness but has a different metabolic pathway.
Armodafinil: This is a derivative of modafinil with a slightly different chemical structure, offering similar pharmacological effects.
Properties
CAS No. |
756835-79-7 |
|---|---|
Molecular Formula |
C34H34N2O8S2 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
2-benzhydrylsulfinylacetamide;but-2-enedioic acid |
InChI |
InChI=1S/2C15H15NO2S.C4H4O4/c2*16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;5-3(6)1-2-4(7)8/h2*1-10,15H,11H2,(H2,16,17);1-2H,(H,5,6)(H,7,8) |
InChI Key |
BIPXECORKSMNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
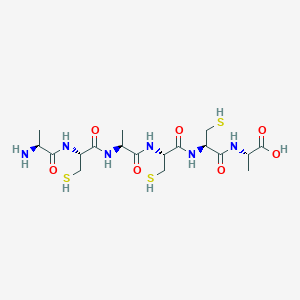
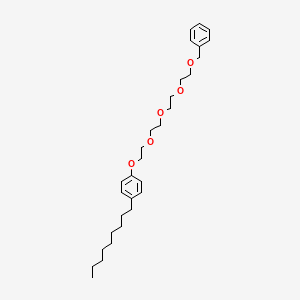
![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)
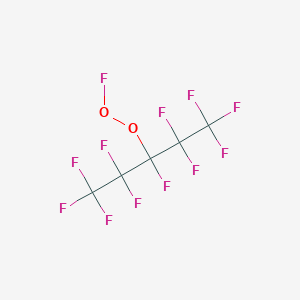
![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)
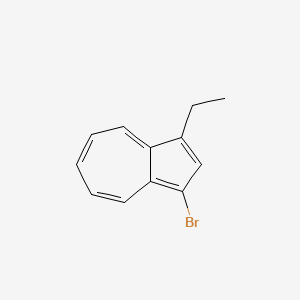
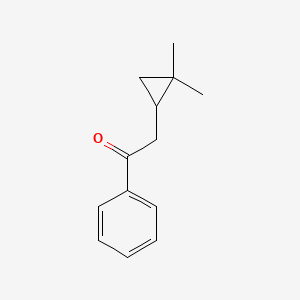
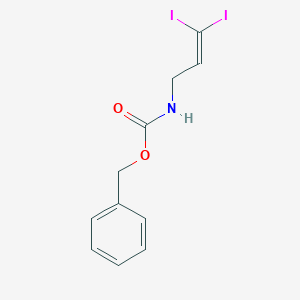
![1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene](/img/structure/B14226977.png)
